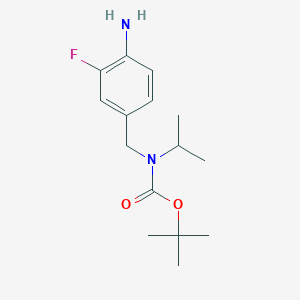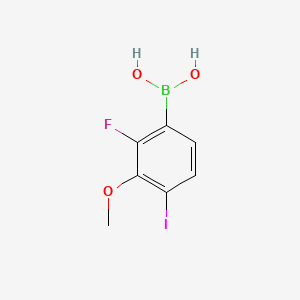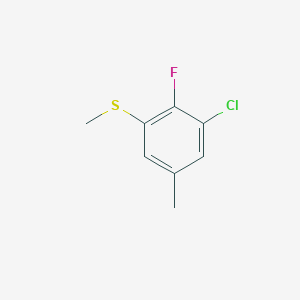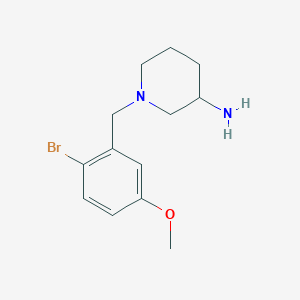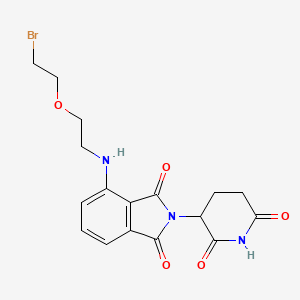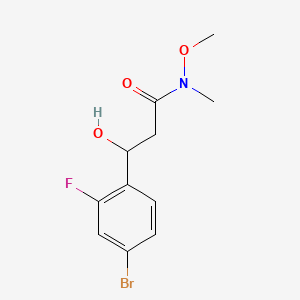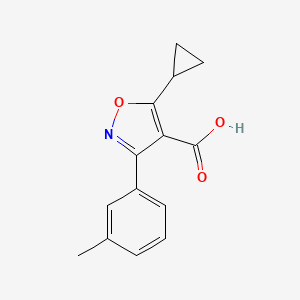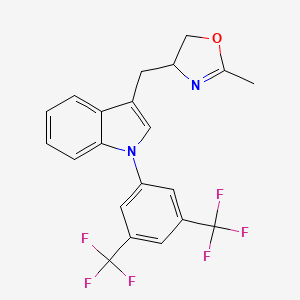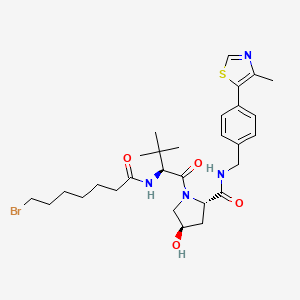
(S,R,S)-AHPC-CO-C6-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-CO-C6-Br is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound’s structure includes a brominated aromatic ring, which contributes to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-C6-Br typically involves multiple steps, starting with the preparation of the chiral centers. The process often includes:
Formation of the chiral centers: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The final step involves coupling the brominated aromatic ring with the AHPC moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-C6-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(S,R,S)-AHPC-CO-C6-Br has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S,R,S)-AHPC-CO-C6-Br exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the chiral centers influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-AHPC-CO-C6-Br: A stereoisomer with different chiral configurations.
(S,S,S)-AHPC-CO-C6-Br: Another stereoisomer with all chiral centers in the same configuration.
(R,R,R)-AHPC-CO-C6-Br: A stereoisomer with all chiral centers in the opposite configuration.
Uniqueness
(S,R,S)-AHPC-CO-C6-Br is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and asymmetric synthesis.
Properties
Molecular Formula |
C29H41BrN4O4S |
|---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
InChI Key |
VFMSEFDQJTUBHA-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



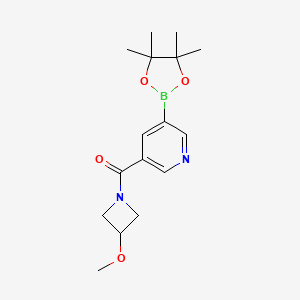
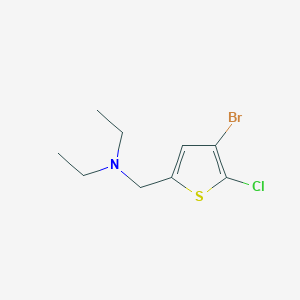
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
